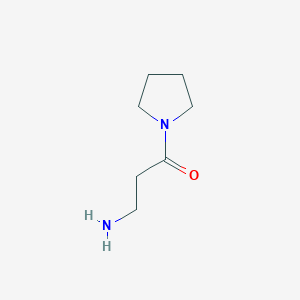

3-Amino-1-(pyrrolidin-1-yl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-4-3-7(10)9-5-1-2-6-9/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOMCRORFPUYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"3-Amino-1-(pyrrolidin-1-yl)propan-1-one" synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one

Executive Summary

This compound is a β-aminoketone, a structural motif of significant interest in medicinal chemistry and drug development. These compounds serve as versatile scaffolds and key intermediates for the synthesis of more complex pharmaceutical agents, including antibiotics and enzyme inhibitors.[1] This guide provides a detailed exploration of the principal synthetic pathways to this target molecule, designed for researchers and drug development professionals. We will focus on the Mannich reaction as the most efficient and convergent approach, while also presenting the Aza-Michael addition as a robust alternative. The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and provides a comparative analysis to guide synthetic strategy.

Introduction: The Significance of β-Aminoketones

The β-aminoketone framework is a "privileged scaffold" in medicinal chemistry, characterized by a ketone and an amine separated by a two-carbon linker. This arrangement allows for diverse biological interactions and serves as a precursor to γ-amino alcohols and other valuable chiral building blocks.[2] this compound, specifically, incorporates a pyrrolidine ring—a common feature in numerous natural products and pharmaceuticals that often imparts favorable pharmacokinetic properties.[3] The presence of a primary amine provides a reactive handle for further functionalization, making it a valuable intermediate for library synthesis in drug discovery programs.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound hydrochloride | [4] |

| CAS Number | 670253-59-5 | [4] |

| Molecular Formula | C₇H₁₅N₂OCl | [4] |

| Molecular Weight | 178.66 g/mol | [4] |

| Melting Point | 161-164 °C (dec.) | [4] |

| Appearance | White to off-white solid | N/A |

Principal Synthetic Strategy: The Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis for generating β-aminoketones.[5] It is a one-pot, three-component condensation reaction that offers high atom economy and operational simplicity, making it the preferred method for synthesizing this compound.

Causality and Mechanistic Insight

The reaction proceeds via the condensation of a compound with an active acidic proton (1-acetylpyrrolidine), a non-enolizable aldehyde (formaldehyde), and a primary amine (ammonia). The key to the reaction is the in-situ formation of a reactive electrophile, the Eschenmoser's salt precursor (iminium ion), from formaldehyde and ammonia under acidic conditions. The enol form of 1-acetylpyrrolidine then acts as a nucleophile, attacking the iminium ion to form the new C-C bond, yielding the final β-aminoketone product. The use of an ammonium salt, such as ammonium chloride, is advantageous as it serves as both the ammonia source and the requisite acid catalyst.

Caption: Figure 1: Mannich Reaction Mechanism

Experimental Protocol: One-Pot Mannich Condensation

This protocol is adapted from established procedures for Mannich reactions.[2][6]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-acetylpyrrolidine (1.0 eq.), ammonium chloride (1.2 eq.), and paraformaldehyde (1.2 eq.) in a suitable solvent such as ethanol or isopropanol (approx. 3-5 mL per mmol of ketone).

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq.) to ensure the reaction medium is acidic, which facilitates both iminium ion formation and enolization.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-90 °C) for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the resulting residue in water (10 mL) and wash with a non-polar solvent like diethyl ether or ethyl acetate (2 x 15 mL) to remove any unreacted starting material or non-polar impurities.

-

Purification: Basify the aqueous layer to pH >11 with a strong base (e.g., 5M NaOH) while cooling in an ice bath. The basic product will separate and can be extracted into a chlorinated solvent such as dichloromethane (3 x 20 mL). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product as a free base.

-

Salt Formation (Optional): For enhanced stability and ease of handling, the free base can be converted to its hydrochloride salt. Dissolve the crude product in a minimal amount of isopropanol and add a solution of HCl in isopropanol or diethyl ether dropwise until precipitation is complete. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Table 2: Reagent Summary for Mannich Reaction

| Reagent | Molar Eq. | Purpose |

|---|---|---|

| 1-Acetylpyrrolidine | 1.0 | Enolizable ketone (nucleophile precursor) |

| Paraformaldehyde | 1.2 | Formaldehyde source |

| Ammonium Chloride | 1.2 | Ammonia source and acid catalyst |

| Hydrochloric Acid | ~0.1 | Catalyst |

| Ethanol | Solvent | Reaction medium |

Alternative Synthetic Strategy: Aza-Michael Addition Pathway

An alternative, though more linear, approach is the two-step sequence involving the synthesis of an α,β-unsaturated amide followed by an aza-Michael conjugate addition.

Caption: Figure 2: Aza-Michael Synthesis Workflow

Step 1: Synthesis of 1-(Pyrrolidin-1-yl)prop-2-en-1-one

This step involves a standard Schotten-Baumann reaction to form the amide.

-

Protocol: To a solution of pyrrolidine (1.0 eq.) and a base like triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane) cooled to 0 °C, add acryloyl chloride (1.05 eq.) dropwise. The reaction is typically exothermic. Allow the mixture to warm to room temperature and stir for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is washed with dilute acid, saturated sodium bicarbonate, and brine. The organic phase is then dried and concentrated to yield the Michael acceptor, which can be purified by vacuum distillation or chromatography.

Step 2: Conjugate Addition of Ammonia

This is the key bond-forming step that installs the aminopropane moiety.

-

Protocol: Dissolve the 1-(pyrrolidin-1-yl)prop-2-en-1-one (1.0 eq.) in a solvent such as methanol. Add a concentrated solution of ammonia in methanol (e.g., 7N, >5 eq.) and stir the mixture at room temperature for 12-24 hours. The large excess of ammonia drives the reaction to completion.[7] The reaction progress is monitored by TLC. Once complete, the solvent and excess ammonia are removed under reduced pressure. The resulting residue is the desired product, which can be purified using the acid-base extraction method described in the Mannich protocol.

Comparative Analysis of Synthetic Routes

| Feature | Mannich Reaction | Aza-Michael Addition |

| Number of Steps | 1 (One-Pot) | 2 |

| Atom Economy | High | Moderate (loss of HCl and base) |

| Starting Materials | Commercially available, simple | Requires synthesis of a reactive intermediate |

| Operational Simplicity | High (mix and heat) | Moderate (two separate reactions and purifications) |

| Potential Issues | Side reactions (bis-addition), requires optimization | The α,β-unsaturated amide can be unstable/prone to polymerization |

| Overall Efficiency | Generally higher for this target | Potentially lower overall yield due to two steps |

Purification and Spectroscopic Characterization

Purification for both routes relies heavily on the basicity of the final product. An acid-base extraction is a highly effective method to separate the amine from neutral or acidic impurities. Final purification can be achieved by vacuum distillation of the free base or, more commonly, by crystallization of the hydrochloride salt, which provides a stable, solid product.

Expected Characterization Data:

-

¹H NMR (CDCl₃, free base): Chemical shifts (δ) are expected around 3.4-3.6 ppm (triplet, -C(=O)-CH₂-), 2.8-3.0 ppm (triplet, -CH₂-NH₂), 3.3-3.5 ppm (multiplet, pyrrolidine CH₂ adjacent to N), 1.8-2.0 ppm (multiplet, other pyrrolidine CH₂), and a broad singlet for the -NH₂ protons.

-

¹³C NMR (CDCl₃, free base): Expected peaks around 171 ppm (C=O), 46-48 ppm (pyrrolidine C-N), 40-42 ppm (-CH₂-NH₂), 35-37 ppm (-C(=O)-CH₂-), and 24-26 ppm (other pyrrolidine carbons).

-

IR (KBr, cm⁻¹): Characteristic absorptions are expected at 3300-3400 (N-H stretch, primary amine), 1630-1650 (C=O stretch, tertiary amide), and ~1100 (C-N stretch).

-

Mass Spectrometry (ESI+): A prominent peak for the protonated molecule [M+H]⁺ is expected.

Safety, Handling, and Storage

-

Reactants: Pyrrolidine, acryloyl chloride, and formaldehyde are corrosive, toxic, and/or flammable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Product: As an amine, the final product is expected to be corrosive and a skin/eye irritant. The hydrochloride salt is generally easier and safer to handle than the free base.

-

Storage: Store all reagents and the final product in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

The synthesis of this compound is most efficiently achieved via a one-pot Mannich reaction, leveraging its convergence and operational simplicity. This approach is highly suitable for both laboratory-scale synthesis and potential scale-up. The two-step Aza-Michael addition pathway provides a reliable, albeit less direct, alternative. The choice of route will depend on the specific constraints of the project, including available starting materials, required purity, and scale. The protocols and analyses presented in this guide offer a comprehensive framework for researchers to successfully synthesize and characterize this valuable chemical intermediate for applications in drug discovery and development.

References

-

Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ACS Publications. Available from: [Link]

-

Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. PMC - NIH. (2023-04-17). Available from: [Link]

-

Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publisher. (2025-11-03). Available from: [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. ResearchGate. Available from: [Link]

-

SAFETY DATA SHEET - 3-AMINO-1-PROPANOL. Multichem. Available from: [Link]

-

3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride. Oakwood Chemical. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamscience.com [benthamscience.com]

- 4. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]

- 5. oarjbp.com [oarjbp.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. multichemindia.com [multichemindia.com]

A Technical Guide to the Structure Elucidation of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one

Abstract

The definitive confirmation of a molecule's chemical structure is a foundational requirement in pharmaceutical development, chemical synthesis, and materials science. This guide provides an in-depth, technical walkthrough of the analytical methodologies required for the unambiguous structure elucidation of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one. By integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the causal logic behind the selection of each analytical technique and the interpretation of the resulting data.

Introduction and Foundational Analysis

This compound is a small organic molecule featuring a primary amine, a tertiary amide, and a saturated heterocyclic pyrrolidine ring. The presence of these distinct functional groups necessitates a multi-faceted analytical approach to ensure every atom and bond is correctly assigned.

Molecular Formula: C₇H₁₄N₂O

Degree of Unsaturation (DoU): The DoU is calculated to predict the number of rings and/or multiple bonds. DoU = C + 1 - (H/2) + (N/2) DoU = 7 + 1 - (14/2) + (2/2) = 8 - 7 + 1 = 2

A DoU of 2 is consistent with the proposed structure, which contains one ring (the pyrrolidine ring) and one double bond (the carbonyl group of the amide). This initial calculation provides the first piece of corroborating evidence for the proposed structure.

Molecular Formula and Fragmentation Pathway Analysis by Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule with high precision.[1] This technique provides an exact mass measurement, which can be used to confirm the molecular formula.[2][3]

High-Resolution Mass Spectrometry (HRMS)

An Electrospray Ionization (ESI) source in positive ion mode would be the method of choice, given the presence of two basic nitrogen atoms which are readily protonated. The expected observation would be the protonated molecular ion, [M+H]⁺.

| Parameter | Predicted Value |

| Molecular Formula | C₇H₁₄N₂O |

| Neutral Exact Mass | 142.11061 u |

| Ion | [M+H]⁺ |

| Observed m/z (Hypothetical) | 143.11789 u |

This hypothetical observed mass-to-charge ratio (m/z) confirms the molecular formula C₇H₁₅N₂O⁺ for the protonated species, aligning with the parent molecule.

Tandem Mass Spectrometry (MS/MS) for Substructure Analysis

Fragmentation analysis provides a roadmap of the molecule's connectivity. The cleavage of the amide bond (N-CO) is a common and diagnostic fragmentation pathway for amides.[4][5] Similarly, α-cleavage is characteristic for amines.[6]

Key predicted fragmentation patterns for this compound are:

-

Loss of the pyrrolidine moiety: Cleavage of the C-N amide bond to yield a fragment corresponding to the propanamine acylium ion.

-

Formation of the pyrrolidinyl acylium ion: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

Caption: Predicted MS/MS fragmentation pathways.

Functional Group Identification by FT-IR Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[7][8]

Predicted FT-IR Absorption Bands

The spectrum of this compound is expected to show characteristic peaks for a primary amine and a tertiary amide.[9]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3400-3250 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Medium (two bands)[10] |

| 1690-1630 | Tertiary Amide (C=O) | Stretch | Strong[11] |

| 1650-1580 | Primary Amine (N-H) | Bend (Scissoring) | Medium[10] |

| 1250-1020 | Aliphatic Amine/Amide (C-N) | Stretch | Medium-Weak[10][12] |

| 2950-2850 | Alkyl (C-H) | Stretch | Medium-Strong |

The presence of a strong absorption band around 1650 cm⁻¹ is highly indicative of the amide carbonyl group. The appearance of two distinct bands in the N-H stretching region would confirm the presence of the primary amine's -NH₂ group.[13] The absence of an N-H stretch associated with secondary amides further supports the tertiary nature of the pyrrolidine amide.

Definitive Structure Mapping by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.[14] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for complete and unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR provides information on the number of unique proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Assignments (in CDCl₃, 400 MHz)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 3.45 | t, J = 6.5 Hz | 2H | N-CH₂ (Pyrrolidine, adjacent to N) |

| b | ~ 1.90 | m | 4H | CH₂ -CH₂ (Pyrrolidine) |

| c | ~ 3.40 | t, J = 6.5 Hz | 2H | N-CH₂ (Pyrrolidine, adjacent to N) |

| d | ~ 2.95 | t, J = 7.0 Hz | 2H | CH₂ -NH₂ |

| e | ~ 2.60 | t, J = 7.0 Hz | 2H | CO-CH₂ |

| f | ~ 1.50 (broad) | s | 2H | NH₂ |

Note: Due to restricted rotation around the C-N amide bond, the two methylene groups on the pyrrolidine ring adjacent to the nitrogen (a and c) may be chemically non-equivalent, appearing as two distinct triplets.[15]

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR spectroscopy identifies all unique carbon environments in the molecule.

Predicted ¹³C NMR Assignments (in CDCl₃, 100 MHz)

| Label | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 171.5 | C =O (Amide Carbonyl) |

| 2 | ~ 46.0 | N-C H₂ (Pyrrolidine) |

| 3 | ~ 26.0 | C H₂ (Pyrrolidine) |

| 4 | ~ 24.0 | C H₂ (Pyrrolidine) |

| 5 | ~ 45.5 | N-C H₂ (Pyrrolidine) |

| 6 | ~ 39.0 | C H₂-NH₂ |

| 7 | ~ 35.5 | CO-C H₂ |

The amide carbonyl carbon (1) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.[16] Carbons directly attached to nitrogen atoms (2, 5, 6) are also shifted downfield compared to standard alkanes.[12]

2D NMR: Connectivity Confirmation

Two-dimensional NMR experiments are crucial for assembling the molecular fragments identified by 1D NMR into a complete and verified structure.[17]

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[14] This is essential for identifying contiguous spin systems.

Caption: Expected ¹H-¹H COSY correlations.

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful 2D NMR experiment for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds, allowing for the connection of different molecular fragments.[18][19]

Key HMBC correlations to confirm the structure of this compound:

-

Protons on C7 (e) to the Carbonyl Carbon (C1): This correlation confirms the propanone backbone.

-

Protons on C5 (c) and C2 (a) to the Carbonyl Carbon (C1): This is the critical correlation that unambiguously links the pyrrolidine ring to the carbonyl group, confirming the tertiary amide structure.

-

Protons on C7 (e) to C6: This links the two methylene groups of the propane chain.

Caption: Key long-range HMBC correlations.

Data Integration and Structure Confirmation

The structure of this compound is confirmed through the systematic and congruent interpretation of all acquired analytical data:

-

HRMS establishes the correct molecular formula (C₇H₁₄N₂O).

-

FT-IR confirms the presence of the key functional groups: a primary amine (-NH₂) and a tertiary amide (-C=O).

-

¹H and ¹³C NMR provide the complete count of unique proton and carbon environments, consistent with the proposed structure.

-

COSY connects the protons within the two distinct aliphatic systems: the pyrrolidine ring and the propane chain.

-

HMBC provides the definitive long-range correlations that link the pyrrolidine nitrogen and the propane chain to the central carbonyl carbon, unequivocally establishing the overall molecular connectivity.

This integrated, multi-technique approach provides a self-validating system, ensuring the highest level of confidence in the final structural assignment.

Experimental Protocols

NMR Sample Preparation

-

Accurately weigh 5-10 mg of the analyte.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[20]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[21]

-

Cap the NMR tube securely. The final sample volume should be approximately 4-5 cm in height within the tube.[21]

Data Acquisition

All NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for singlet peaks.

-

¹³C NMR: Utilize proton decoupling. A sufficient number of scans (which may be several thousand) is required due to the low natural abundance of ¹³C.

-

2D Experiments (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer software. Optimize acquisition parameters, such as the number of increments in the indirect dimension, to achieve adequate resolution.

FT-IR Spectroscopy

-

Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).

-

Place a small amount of the neat sample onto the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

High-Resolution Mass Spectrometry

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol/water 50:50).

-

Infuse the sample solution directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Acquire data in positive ion mode over a mass range appropriate for the expected [M+H]⁺ ion (e.g., m/z 50-500).

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

References

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

-

Elyashberg, M. E., et al. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). [Link]

-

Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. [Link]

-

da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

-

Chemistry LibreTexts. (2020). Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2014). High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

-

Michigan State University Department of Chemistry. Principles of FTIR Spectroscopy. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

UCLA Chemistry & Biochemistry. IR: amines. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

Infrared (IR) Spectroscopy Absorption Table. (n.d.). [Link]

-

JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

Koch, M., et al. (2005). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry. [Link]

-

Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. jascoinc.com [jascoinc.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. emerypharma.com [emerypharma.com]

- 15. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 16. docbrown.info [docbrown.info]

- 17. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 18. youtube.com [youtube.com]

- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 21. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-Depth Technical Guide to the Stability Studies of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one

Abstract

This technical guide provides a comprehensive framework for conducting robust stability studies of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one, a molecule of interest in pharmaceutical development. The guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the underlying scientific rationale. By adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), this document aims to be a self-validating resource for ensuring the quality, safety, and efficacy of drug substances and products containing this active pharmaceutical ingredient (API). The protocols and methodologies detailed herein are grounded in the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, particularly ICH Q1A(R2), to ensure regulatory compliance.

Introduction: Understanding the Molecule

This compound is a β-aminoketone containing a primary amine, a tertiary amide within a pyrrolidine ring, and a ketone functional group. This unique combination of functionalities dictates its chemical reactivity and, consequently, its stability profile. A thorough understanding of its structure is paramount to anticipating potential degradation pathways and designing a comprehensive stability testing program.

Physicochemical Properties of this compound Hydrochloride:

| Property | Value | Source |

| CAS Number | 670253-59-5 | Oakwood Chemical |

| Molecular Formula | C₇H₁₅N₂OCl | Oakwood Chemical |

| Molecular Weight | 178.66 g/mol | Oakwood Chemical |

| Melting Point | 161-164 °C (decomposes) | Oakwood Chemical |

The presence of a primary amine and an amide bond suggests susceptibility to hydrolysis under both acidic and basic conditions. The pyrrolidine ring and the α-carbon to the ketone and amine may be susceptible to oxidation. Furthermore, as a ketone, it may be prone to photolytic degradation.

A plausible synthetic route for β-aminoketones like this compound is the Mannich reaction.[1][2] This typically involves the reaction of a ketone, an aldehyde (or its equivalent), and a primary or secondary amine.

The Imperative of Stability Testing: A Regulatory and Scientific Perspective

Stability testing is a critical component of drug development, providing the necessary data to establish a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[1] The ICH Q1A(R2) guideline provides a harmonized approach to stability testing, ensuring that new drug substances and products are evaluated under standardized conditions.[1]

The core objectives of a stability program for this compound are:

-

To identify the intrinsic stability of the molecule.

-

To elucidate its degradation pathways under various stress conditions.

-

To develop and validate a stability-indicating analytical method capable of separating the parent drug from its degradation products.

-

To inform the selection of appropriate formulation and packaging to ensure product quality over its shelf life.

Designing the Stability Study: A Multi-faceted Approach

A comprehensive stability study for this compound should encompass forced degradation studies, long-term stability testing, and accelerated stability testing.

Caption: Workflow for a comprehensive stability study.

Forced Degradation Studies: Probing the Molecule's Vulnerabilities

Forced degradation, or stress testing, is crucial for identifying likely degradation products, understanding degradation pathways, and demonstrating the specificity of the analytical method.[3][4][5] The goal is to achieve a target degradation of 5-20%.[3][4]

Experimental Protocol: Forced Degradation of this compound

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).[5]

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Heat the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Maintain the solution at room temperature for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of the drug substance in a controlled temperature oven at 70°C for 48 hours.

-

Place a solution of the drug substance (1 mg/mL) in a controlled temperature oven at 70°C for 48 hours.

-

At appropriate time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both for analysis.

-

-

Photostability:

-

Expose a solid sample and a solution (1 mg/mL) of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

At the end of the exposure period, analyze the samples.

-

Long-Term and Accelerated Stability Studies: Simulating Real-World Conditions

Long-term and accelerated stability studies are conducted on at least three primary batches of the drug substance to establish the re-test period.[1]

Storage Conditions (as per ICH Q1A(R2) for Climatic Zones I and II):

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

The Analytical Cornerstone: Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate and quantify the active pharmaceutical ingredient (API) and its degradation products.[6]

Proposed HPLC Method Parameters:

| Parameter | Condition |

| Column | Reversed-phase C18 with polar-embedded functionality (e.g., Acquity Shield RP18, 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | To be optimized to achieve separation of all peaks |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (to be determined by UV scan) and/or Mass Spectrometry |

| Injection Volume | 5 µL |

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Anticipated Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are anticipated:

Caption: Plausible degradation pathways of this compound.

-

Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 3-aminopropanoic acid and pyrrolidine.

-

Oxidation: The pyrrolidine ring, particularly at the carbon alpha to the nitrogen, and the primary amine are potential sites of oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives, or deamination products.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.

Example Table for Long-Term Stability Data:

| Time Point (Months) | Appearance | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |

| 0 | White to off-white powder | 99.8 | < 0.05 | < 0.05 | < 0.10 |

| 3 | Conforms | 99.5 | 0.10 | 0.08 | 0.18 |

| 6 | Conforms | 99.2 | 0.15 | 0.12 | 0.27 |

| 9 | Conforms | 98.9 | 0.20 | 0.15 | 0.35 |

| 12 | Conforms | 98.6 | 0.25 | 0.18 | 0.43 |

Conclusion: Ensuring Product Integrity through Scientific Rigor

A meticulously planned and executed stability study is not merely a regulatory requirement but a scientific imperative to ensure the quality, safety, and efficacy of a drug product. This guide provides a comprehensive, yet flexible, framework for the stability testing of this compound. By understanding the molecule's inherent properties, applying robust analytical methodologies, and adhering to established regulatory guidelines, researchers and drug developers can confidently establish a stable and reliable product.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

ResearchGate. (2022). Recent progress in the chemistry of β-aminoketones. [Link]

-

PubMed. (2012). The photodegradation of quercetin: relation to oxidation. [Link]

-

RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. [Link]

-

International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

- Google Patents. (n.d.).

-

Veeprho. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

ResearchGate. (2021). Investigating Photodegradation of Antibodies Governed by the Light Dosage. [Link]

-

International Journal of Trend in Scientific Research and Development. (2019). Stability Indicating HPLC Method Development –A Review. [Link]

-

PMC. (2012). The Photodegradation of Quercetin: Relation to Oxidation. [Link]

-

University of Kentucky UKnowledge. (2014). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

-

SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

- Google Patents. (n.d.).

-

Research Journal of Pharmacy and Technology. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. [Link]

-

NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

- Google Patents. (n.d.).

-

IVT Network. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. [Link]

-

Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). [Link]

Sources

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Interactions

Abstract

The intersection of computational chemistry and drug discovery has created powerful paradigms for accelerating the identification and optimization of novel therapeutic agents. This technical guide provides an in-depth, methodology-focused exploration of the in silico modeling of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one, a molecule featuring the versatile pyrrolidine scaffold. The pyrrolidine ring is a prominent heterocycle in medicinal chemistry, valued for its ability to explore three-dimensional pharmacophore space and contribute to the stereochemistry of a molecule.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical accuracy with field-proven insights. We will dissect a comprehensive computational workflow, from initial ligand characterization and target hypothesis to advanced molecular dynamics and pharmacophore modeling. Each protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Investigation

The drug discovery pipeline is a complex, multi-stage process that is both time-consuming and resource-intensive.[2] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to mitigate these challenges, offering a rational approach to designing and screening potential drug candidates before committing to costly synthesis and in vitro testing.[2] Predicting the ability of a small molecule to bind to a protein target is a foundational step in this process.[3]

The molecule of interest, this compound, belongs to the pyrrolidone family of chemicals, which have been investigated for a range of bioactivities, including nootropic and antiepileptic effects.[4] More broadly, pyrrolidine derivatives are explored as potential antibacterial and anti-diabetic agents.[5][6] The inherent structural features of our subject molecule—a primary amine and a pyrrolidinyl ketone—suggest a high potential for forming specific, targeted interactions with biological macromolecules.

This guide will establish a complete in silico workflow to predict and analyze these potential interactions, providing a robust framework for hypothesis-driven drug discovery.

Foundational Analysis of this compound

Before any simulation can commence, a thorough understanding of the ligand's properties is essential. This initial step informs parameterization for downstream modeling and provides a baseline for understanding its potential behavior.

Physicochemical Properties

This compound is a small molecule whose properties can be readily calculated or retrieved from chemical databases. The hydrochloride salt form has a CAS Number of 670253-59-5.[7]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | - |

| Molecular Weight | 142.20 g/mol | - |

| Hydrogen Bond Donors | 1 (from the primary amine) | [8] |

| Hydrogen Bond Acceptors | 2 (from the ketone oxygen and pyrrolidine nitrogen) | [8] |

| Rotatable Bonds | 3 | [8] |

Causality: These properties are critical for force field parameterization in molecular dynamics and for interpreting docking results. The number of hydrogen bond donors and acceptors immediately suggests that electrostatic interactions and hydrogen bonding will be dominant forces in its binding mechanism. The number of rotatable bonds indicates a moderate degree of conformational flexibility, which must be adequately sampled during docking simulations.

Target Hypothesis: Dipeptidyl Peptidase-IV (DPP-IV)

Given that pyrrolidine derivatives have been investigated as anti-diabetic agents, a logical and compelling hypothetical target is Dipeptidyl Peptidase-IV (DPP-IV).[6] DPP-IV inhibitors are a class of oral hypoglycemics that function by preventing the degradation of incretins, thereby increasing insulin secretion. The active site of DPP-IV is well-characterized, making it an excellent candidate for structure-based drug design.

This guide will proceed using human DPP-IV (PDB ID: 1X70) as the receptor protein for all subsequent modeling experiments.

The In Silico Modeling Workflow: A Validated Cascade

Our workflow is designed as a sequential and logical progression, where the output of each stage provides a refined input for the next. This structure ensures that computational resources are used efficiently and that the final results are built upon a foundation of validated intermediate steps.

Caption: High-level overview of the in silico drug discovery workflow.

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an initial assessment of binding affinity and interaction patterns.[9][10]

Rationale and Choice of Tools

We will utilize AutoDock Vina , a widely adopted open-source docking engine known for its accuracy and speed.[11] For visualization and file preparation, UCSF Chimera or PyMOL are industry-standard choices. The core principle of docking is to explore the conformational space of the ligand within the receptor's active site and rank the resulting poses using a scoring function. This score, an estimation of binding free energy, allows for the prioritization of poses for further analysis.

Step-by-Step Protocol

-

Receptor Preparation:

-

Action: Load the PDB structure of DPP-IV (1X70) into UCSF Chimera.

-

Action: Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

-

Action: Add polar hydrogen atoms and assign partial charges (e.g., using the AMBER ff14SB force field).

-

Action: Save the cleaned receptor structure as a .pdb file.

-

Causality: Water molecules can interfere with the docking algorithm and are typically removed unless a specific water-bridged interaction is being investigated. Correct protonation states and charge assignment are critical for the scoring function to accurately calculate electrostatic and hydrogen bond interactions.

-

-

Ligand Preparation:

-

Action: Obtain the 3D structure of this compound (e.g., from PubChem or drawn using a chemical editor).

-

Action: Use a tool like Open Babel or AutoDock Tools to assign partial charges (Gasteiger charges are common) and define rotatable bonds.

-

Action: Save the prepared ligand in the .pdbqt format required by AutoDock Vina.

-

Causality: The .pdbqt format includes information on atom types, charges, and the torsional tree (rotatable bonds) that Vina's algorithm uses to generate ligand conformations efficiently.

-

-

Grid Box Definition:

-

Action: Identify the active site of DPP-IV. For 1X70, this can be determined from the position of the co-crystallized ligand in the original PDB file.

-

Action: Define a 3D grid box that encompasses the entire binding pocket. A typical size might be 25 x 25 x 25 Å, centered on the active site.

-

Causality: The grid box confines the search space for the docking algorithm. A box that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time and can lead to non-specific binding predictions.

-

-

Running the Docking Simulation:

-

Action: Execute AutoDock Vina via the command line, providing the prepared receptor, the prepared ligand, and the grid box coordinates as input.

-

Command Example:

-

Causality: Vina employs a Lamarckian Genetic Algorithm to explore ligand conformations and positions. The exhaustiveness parameter (default is 8) controls the thoroughness of this search. Increasing it can improve accuracy at the cost of longer run times.

-

Analysis of Docking Results

The output will be a set of binding poses ranked by their affinity scores (in kcal/mol).

-

Quantitative Analysis: The top-ranked pose with the lowest binding energy is the most probable binding mode according to the scoring function.

-

Qualitative Analysis: Visualize the top-ranked pose in complex with the receptor. Analyze the key interactions:

-

Are there hydrogen bonds with key active site residues (e.g., Glu205, Glu206, Tyr662 in DPP-IV)?

-

Are there hydrophobic interactions?

-

Does the pose make sense from a biochemical perspective?

-

Caption: The molecular docking workflow using AutoDock Vina.

Experimental Protocol: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the atomic-level movements of the protein-ligand complex over time, providing critical insights into its stability and dynamic behavior.[12]

Rationale and Choice of Tools

We will use GROMACS , a high-performance and widely-used MD engine.[13] MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the ligand settles into the binding pocket and whether the key interactions predicted by docking are maintained.

Step-by-Step Protocol

-

System Preparation:

-

Action: Start with the top-ranked docked pose of the this compound—DPP-IV complex.

-

Action: Choose an appropriate force field (e.g., AMBER99SB-ILDN for the protein, and a generalized force field like GAFF for the ligand). Generate ligand topology and parameter files.

-

Action: Place the complex in a solvated box (e.g., a cubic box of TIP3P water) with periodic boundary conditions.

-

Action: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.

-

Causality: The force field is a set of parameters that defines the potential energy of the system, dictating the forces between atoms. Solvating the system is essential to mimic the aqueous physiological environment. Neutralizing the system is required for accurate calculation of long-range electrostatic interactions.

-

-

Energy Minimization:

-

Action: Perform a steep descent energy minimization of the entire system.

-

Causality: This step relaxes the system, removing any steric clashes or unfavorable geometries that may have been introduced during the setup process, ensuring a stable starting point for the simulation.

-

-

Equilibration:

-

Action: Perform a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature (e.g., 300 K).

-

Action: Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the target pressure (e.g., 1 bar).

-

Causality: Equilibration ensures the system is thermally and structurally stable before the production run.[14] Monitoring temperature, pressure, and density convergence is a critical quality control step.

-

-

Production MD Run:

-

Action: Run the simulation for a desired length of time (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.

-

Causality: The length of the simulation depends on the process being studied. For assessing binding stability, 50-100 ns is often a reasonable starting point.

-

Analysis of MD Trajectories

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, fluctuating RMSD for both indicates that the complex is not unfolding and the ligand remains bound in a stable conformation.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein.

-

Interaction Analysis: Analyze the persistence of key hydrogen bonds and hydrophobic contacts identified during docking. Do they remain stable throughout the simulation?

Caption: The workflow for a molecular dynamics simulation using GROMACS.

Advanced Modeling: Pharmacophore Hypothesis Generation

A pharmacophore is an abstract representation of the molecular features essential for biological activity.[15] After validating a stable binding pose with MD, we can generate a pharmacophore model to be used in virtual screening campaigns to find other diverse molecules that may also bind to the target.

Methodology

-

Feature Identification: Based on the stable protein-ligand complex from the MD simulation, identify the key interaction points: hydrogen bond donors/acceptors, hydrophobic centers, and charged groups.

-

Model Generation: Use software like LigandScout or PHASE to generate a 3D arrangement of these features.[2][16]

-

Exclusion Volumes: Add volume constraints to the model to represent the space occupied by the receptor, which helps to eliminate molecules that would clash with the protein.[17]

-

Validation: The model can be validated by screening it against a database of known DPP-IV inhibitors and decoys. A good model should be able to distinguish active from inactive compounds.

This pharmacophore model then becomes a powerful 3D query for rapidly searching large chemical libraries for novel scaffolds that fit the binding hypothesis.[18]

Conclusion and Future Directions

This guide has outlined a comprehensive and validated in silico workflow for investigating the interactions of this compound. By progressing from static molecular docking to dynamic MD simulations and finally to abstract pharmacophore modeling, researchers can build a robust, multi-faceted understanding of a molecule's potential biological activity. The causality-driven approach ensures that each step is not merely a computational exercise but a scientifically sound investigation.

The results from this workflow—a validated binding pose, an understanding of complex stability, and a predictive pharmacophore model—provide a strong foundation for subsequent stages of drug discovery, including lead optimization, chemical synthesis, and eventual in vitro and in vivo validation. This rational, computation-first approach is fundamental to modern, efficient drug development.

References

-

Eli Lilly and Company. (n.d.). Tirzepatide. Wikipedia. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride. Retrieved from [Link]

-

Shin, W. H., & Seok, C. (2018). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC - NIH. Retrieved from [Link]

-

Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]

-

Gower, A. J., & Noyer, M. (n.d.). Pyrrolidone derivatives. PubMed. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

-

Al-Sha'er, M. A., et al. (2025). Pharmacophore modeling in drug design. PubMed. Retrieved from [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.

-

Guest, E. E. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Retrieved from [Link]

-

Pipan, L., & Carloni, P. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Retrieved from [Link]

-

ResearchGate. (2018). Molecular dynamics simulation of protein-ligand complex?. Retrieved from [Link]

-

Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

-

MDPI. (n.d.). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]

-

MDPI. (n.d.). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

-

HitchhikersAI. (n.d.). Ligan-Protein Simulation. Retrieved from [Link]

-

ResearchGate. (2025). The impact of pharmacophore modeling in drug design. Retrieved from [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

Chemchart. (n.d.). 3-(pyrrolidin-1-yl)propan-1-amine (23159-07-1). Retrieved from [Link]

-

Wiley Online Library. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Retrieved from [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Toward In Silico Design of Protein–Protein Interaction Stabilizers. Retrieved from [Link]

-

MolSoft LLC. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]

- 8. 3-(pyrrolidin-1-yl)propan-1-amine (23159-07-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. youtube.com [youtube.com]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Protein-Ligand Complex [mdtutorials.com]

- 14. hitchhikersai.org [hitchhikersai.org]

- 15. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

A Comprehensive Technical Guide to Quantum Chemical Calculations for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one

Abstract

3-Amino-1-(pyrrolidin-1-yl)propan-1-one is a molecule of interest within synthetic and medicinal chemistry, possessing a flexible propanone linker connecting a primary amine and a pyrrolidine ring. This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on this molecule. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the electronic structure, molecular properties, and reactivity of this compound through computational means. By leveraging Density Functional Theory (DFT), this whitepaper outlines a self-validating workflow from initial structure preparation to the analysis of key molecular descriptors. The causality behind methodological choices is explained, ensuring both scientific rigor and practical applicability for professionals in the field.

Introduction: The Rationale for Computational Analysis

Pyrrolidine-containing compounds are ubiquitous in pharmaceuticals and bioactive natural products, prized for their unique structural and chemical properties.[1] this compound serves as a versatile building block, incorporating several key functional groups: a nucleophilic primary amine, a polar ketone, and the conformationally constrained pyrrolidine ring. Understanding the interplay of these features at a quantum-mechanical level is paramount for predicting its behavior in biological systems and for designing novel derivatives with tailored properties.

Quantum chemical calculations offer a powerful, non-empirical approach to investigate molecular characteristics that are often difficult or expensive to measure experimentally. These calculations can predict:

-

Stable three-dimensional conformations.

-

The distribution of electron density and electrostatic potential.

-

Frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

-

Vibrational frequencies for spectral analysis.

-

Thermodynamic properties such as enthalpy and Gibbs free energy.

This guide provides a validated protocol for obtaining these properties for this compound, establishing a foundational computational dataset for further research and development.

Theoretical Framework: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule of this size and composition, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.

2.1. Density Functional Theory (DFT) DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. This approach has become the workhorse of modern computational chemistry.[2]

-

Chosen Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, offering a robust and widely validated method for organic molecules. It has been successfully used in mechanistic studies of related heterocyclic systems.[1]

-

Alternative Functional: M06-2X : For systems where non-covalent interactions might be significant, the M06-2X functional is an excellent alternative, as demonstrated in studies of pyrrolidine-derived ions.[3]

2.2. Basis Sets A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility of the orbital description.

-

Chosen Basis Set: 6-311+G(d,p) : This is a Pople-style, split-valence triple-zeta basis set.

-

6-311 : Indicates that core orbitals are described by 6 primitive Gaussian functions, while valence orbitals are described by three sets of functions (3, 1, and 1 primitives), allowing for greater flexibility.

-

+ : Adds diffuse functions on heavy (non-hydrogen) atoms, which are essential for accurately describing lone pairs and anionic species.

-

G(d,p) : Adds polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing orbitals to change shape and providing a more accurate description of chemical bonding. This level of theory has proven effective for similar pyrrolidine systems.[3]

-

A summary of the selected computational levels is provided in Table 1.

| Parameter | Recommended Method | Rationale & Justification | Authoritative Source |

| Theoretical Method | Density Functional Theory (DFT) | Provides the best balance of accuracy and computational efficiency for medium-sized organic molecules. | [1] |

| Functional | B3LYP | A widely-used hybrid functional with a proven track record for geometries and energies of organic compounds. | [1] |

| Alternative Functional | M06-2X | Superior for systems with significant non-covalent interactions; used in related pyrrolidine studies. | [3] |

| Basis Set | 6-311+G(d,p) | A flexible triple-zeta basis set with diffuse and polarization functions for accurate bonding description. | [3] |

Table 1: Recommended Computational Methodologies and Basis Sets.

The Computational Protocol: A Self-Validating Workflow

The following section details a step-by-step protocol for performing the quantum chemical calculations. This workflow is designed to be self-validating, where the results of one step confirm the success of the previous one.

Caption: A validated workflow for quantum chemical calculations.

3.1. Step 1: Initial Structure Generation The first step is to generate a reasonable starting 3D structure for this compound.

-

Software : Use molecular editing software such as Avogadro, GaussView, or ChemDraw 3D.

-

Procedure :

-

Draw the 2D structure of the molecule.

-

Convert the 2D structure to a 3D model using the software's built-in tools.

-

Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to resolve any unrealistic bond lengths or angles. This provides a sensible starting point for the more computationally intensive quantum calculations.

-

-

Output : A coordinate file (e.g., .xyz or .mol) of the initial molecular geometry.

3.2. Step 2: Geometry Optimization This is the most critical step, where the calculation finds the lowest energy arrangement of the atoms on the potential energy surface.

-

Purpose : To find the equilibrium geometry of the molecule.

-

Software : A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Sample Input (Gaussian) :

-

Protocol Explanation :

-

#p B3LYP/6-311+G(d,p) Opt: This line specifies the level of theory and requests a geometry optimization (Opt).

-

0 1: This specifies the charge (0 for a neutral molecule) and the spin multiplicity (1 for a singlet state, as all electrons are paired).

-

3.3. Step 3: Frequency Calculation (Validation) This step is essential to validate the result of the geometry optimization.

-

Purpose : To confirm that the optimized structure is a true energy minimum and to calculate thermodynamic and spectroscopic properties. A true minimum will have zero imaginary frequencies.

-

Protocol : This calculation must be performed at the same level of theory as the optimization.

-

Sample Input (Gaussian) :

-

Self-Validation : The output will list all vibrational frequencies. If any are negative (representing an imaginary frequency), the structure is a saddle point (a transition state), not a minimum. In that case, the geometry must be perturbed along the imaginary frequency's vibrational mode and the optimization must be re-run.

Analysis and Interpretation of Results

Successful completion of the workflow yields a wealth of data. The following sections describe how to interpret the key outputs.

4.1. Molecular Geometry The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available or used to understand the molecule's shape and steric profile.

Caption: Atom numbering scheme for this compound.

| Parameter | Description | Expected Value (Å or °) |

| Bond Lengths | ||

| C6=O7 | Carbonyl double bond | ~1.22 Å |

| C6-N1 | Amide C-N bond | ~1.35 Å |

| C9-N10 | Amine C-N single bond | ~1.47 Å |

| Bond Angles | ||

| O7=C6-N1 | Angle around carbonyl carbon | ~122° |

| C6-C8-C9 | Angle in the propane chain | ~110° |

| Dihedral Angles | ||

| N1-C6-C8-C9 | Torsion of the propanone chain | Varies (conformation dependent) |

Table 2: Key Predicted Geometric Parameters. (Note: Values are typical and will be precisely determined by the calculation).

4.2. Electronic Properties The electronic properties are crucial for understanding reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.

-

HOMO : Represents the ability to donate an electron. It is typically localized on the most electron-rich parts of the molecule, such as the lone pairs of the nitrogen atoms.

-

LUMO : Represents the ability to accept an electron. It is often localized on the electrophilic carbonyl carbon.

-

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of chemical stability. A smaller gap suggests higher reactivity.

-

-

Molecular Electrostatic Potential (MEP) Map : The MEP map visualizes the electrostatic potential on the electron density surface. It is invaluable for predicting non-covalent interactions.

-

Red regions (negative potential): Indicate electron-rich areas, such as around the carbonyl oxygen and primary amine nitrogen, which are susceptible to electrophilic attack.

-

Blue regions (positive potential): Indicate electron-poor areas, such as around the amine hydrogens, which are favorable for nucleophilic attack.

-

| Property | Description | Significance in Drug Development |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates propensity for electron donation (e.g., hydrogen bonding, metabolic oxidation). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates propensity for electron acceptance (e.g., interaction with nucleophilic residues). |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Correlates with chemical reactivity and stability. A key parameter in QSAR studies. |

Table 3: Calculated Electronic Properties and Their Relevance.

4.3. Thermodynamic and Spectroscopic Data The frequency calculation also outputs key thermodynamic data and predicts the infrared (IR) spectrum.

| Property | Description |

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy at 0 K. |

| Enthalpy (H) | Total heat content of the system. |

| Gibbs Free Energy (G) | Predicts the spontaneity of reactions. |

| Vibrational Frequencies | Predicts the positions of peaks in the IR spectrum (e.g., C=O stretch, N-H stretch). |

Table 4: Calculated Thermodynamic and Spectroscopic Properties.

Conclusion and Outlook

This guide has detailed a robust and scientifically grounded workflow for performing quantum chemical calculations on this compound. By adhering to this protocol, researchers can obtain reliable data on the molecule's geometry, electronic structure, and thermodynamic properties. This information forms a critical foundation for a deeper understanding of its chemical behavior and can be instrumental in the rational design of new molecules in pharmaceutical and materials science. The insights gained from these calculations—from predicting sites of reactivity to understanding conformational preferences—are indispensable for accelerating the drug discovery and development process.

References

-

3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride . Oakwood Chemical. [Link][4]

-

Lumbroso, A., & Coote, M. L. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds . ACS Omega. [Link][3]

-

Computational Chemistry of Pyrrolidone and Caprolactam Based Materials . (2021). ResearchGate. [Link][2]

-

Process for the preparation of 3-amino-pyrrolidine derivatives . Google Patents. [5]

-

Ja'o, A. M., et al. (2021). Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemical Calculations . Structural Chemistry. [Link][6]

-

3-(pyrrolidin-1-yl)propan-1-amine . Chemchart. [Link]

-

Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism . (2020). ResearchGate. [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Amino-1-pyrrolidin-1-ylpropan-1-one hydrochloride [oakwoodchemical.com]

- 5. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 6. Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemical Calculations - White Rose Research Online [eprints.whiterose.ac.uk]

- 7. 3-(Pyrrolidin-1-yl)propan-1-ol [myskinrecipes.com]

Methodological & Application

The Strategic Application of 3-Amino-1-(pyrrolidin-1-yl)propan-1-one in Pharmaceutical Synthesis: A Guide for Researchers

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic use of specialized intermediates is paramount to the efficient construction of complex molecular architectures. 3-Amino-1-(pyrrolidin-1-yl)propan-1-one, and its derivatives, represent a class of such pivotal building blocks. The inherent functionalities of this molecule—a primary amine and a pyrrolidinyl amide—offer a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. The pyrrolidine motif is a well-established privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs, where it often imparts favorable pharmacokinetic properties and contributes to target binding.[1] This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound as a key pharmaceutical intermediate, designed for researchers and professionals in the field of drug development.

Physicochemical Properties and Handling

This compound is typically handled as its hydrochloride salt to improve stability and ease of handling. A comprehensive understanding of its physical and chemical properties is essential for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Reference |

| Chemical Name | This compound hydrochloride | [2] |

| CAS Number | 670253-59-5 | [2] |

| Molecular Formula | C₇H₁₅ClN₂O | [2] |

| Molecular Weight | 178.66 g/mol | [2] |

| Appearance | White to off-white solid | General Supplier Data |

| Melting Point | 161-164 °C (decomposes) | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General Chemical Knowledge |

Safety and Handling: this compound hydrochloride is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Hazard statements indicate that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3]

Strategic Synthesis of the Intermediate

The synthesis of this compound typically proceeds through a two-step sequence involving the formation of a Boc-protected intermediate, tert-butyl (3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate, followed by deprotection. This strategy allows for controlled reactions and purification.

Part 1: Synthesis of tert-Butyl (3-oxo-3-(pyrrolidin-1-yl)propyl)carbamate

The formation of the Boc-protected intermediate is achieved via a standard amide coupling reaction between Boc-β-alanine and pyrrolidine. The use of a coupling agent is essential to activate the carboxylic acid for nucleophilic attack by the secondary amine of pyrrolidine.

Sources

The Versatile Building Block: Application Notes for 3-Amino-1-(pyrrolidin-1-yl)propan-1-one in Bioactive Molecule Synthesis

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. The five-membered pyrrolidine ring is a quintessential example of such a privileged structure, frequently incorporated into a vast array of biologically active compounds due to its favorable physicochemical properties and synthetic tractability.[1][2][3] This application note focuses on a particularly valuable derivative, 3-Amino-1-(pyrrolidin-1-yl)propan-1-one , and its role as a key building block in the synthesis of potent and selective bioactive molecules.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, with a particular focus on its pivotal role in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies.[4][5] We will delve into the underlying synthetic strategies, provide detailed experimental protocols, and explore the critical biological pathways targeted by the resulting molecules.

Chemical Properties and Synthetic Availability